molecular formula C16H23NO B4920971 2-methyl-1-(2-phenylbutanoyl)piperidine

2-methyl-1-(2-phenylbutanoyl)piperidine

Cat. No.: B4920971
M. Wt: 245.36 g/mol
InChI Key: IGSQQCDDDKDUEQ-UHFFFAOYSA-N
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Description

2-methyl-1-(2-phenylbutanoyl)piperidine is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as various alkaloids . This particular compound, featuring a piperidine core substituted with a methyl group and a 2-phenylbutanoyl moiety, is representative of the diverse chemical space explored to develop new biologically active substances . Computer-aided evaluations of similar piperidine derivatives suggest that such compounds have the potential to interact with a range of enzymatic targets and receptors, indicating a broad possible spectrum of biological activity that could be applicable in researching central nervous system (CNS) diseases, cancer, and other therapeutic areas . The structural flexibility of the piperidine scaffold allows it to be a valuable building block for creating potential pharmacologically active molecules . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening to elucidate its specific mechanism of action and full biological profile. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-15(14-10-5-4-6-11-14)16(18)17-12-8-7-9-13(17)2/h4-6,10-11,13,15H,3,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSQQCDDDKDUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tolperisone (2-Methyl-1-(4-Methylphenyl)-3-(Piperidin-3-yl)-Propan-1-One)
  • Structure : Features a 4-methylphenyl group and a propan-1-one chain at the 1- and 3-positions of the piperidine ring, respectively.
  • Activity : A centrally acting muscle relaxant with clinical applications in spasticity management .
  • Comparison: The 2-phenylbutanoyl group in the target compound introduces a longer aliphatic chain and a phenyl group, which may enhance lipophilicity and alter receptor binding compared to Tolperisone’s shorter propan-1-one chain.
COB-3 (Small Alkyl-Substituted Piperidine)
  • Structure : Contains a small alkyl group (e.g., isopropyl) on the piperidine nitrogen and a biphenyl ester.
  • Activity : Demonstrates a 14-fold increase in potency compared to analogs with bulkier substituents (e.g., phenylpropyl) due to reduced steric hindrance and enhanced receptor interactions .
Benzohomoadamantane-Piperidine Hybrids
  • Structure : Combines a benzohomoadamantane moiety with a piperidine group.
  • Activity : Binding affinity (−68.0 to −69.4 kcal/mol) and IC50 values depend on substituent orientation, as shown by molecular docking studies .
  • Comparison: The spatial arrangement of the 2-phenylbutanoyl group in the target compound may similarly influence binding mode and stability.

Structural Conformation and Pharmacological Relevance

The piperidine ring’s conformation significantly impacts activity:

  • Fentanyl Analogs : Overlay studies with fentanyl reveal that torsion angle differences in piperidine derivatives affect receptor engagement. For example, compound 8c (a 2-methyl-1-(1-substituted-piperidin-4-yl)-indole) shows divergent binding due to altered piperidine-phenyl ring alignment .
  • Planar Aromatic Replacements: Substituting piperidine with planar aromatic groups (e.g., thiophene) diminishes activity, underscoring the importance of the piperidine ring’s non-planar geometry .

Data Tables

Table 1: Comparative Pharmacological Profiles of Selected Piperidine Derivatives

Compound Substituents IC50 / Binding Affinity Key Activity Reference
Tolperisone 4-Methylphenyl, propan-1-one N/A Muscle relaxant
COB-3 N-iPr, biphenyl ester 0.73 μM (Calcium accumulation) nAChR modulator
Benzohomoadamantane-21 Piperidine-benzohomoadamantane −69.4 kcal/mol (MM/GBSA) PARP inhibitor candidate
KAB-18 3-Phenylpropyl 10.2 μM Low-potency nAChR modulator

Table 2: Substituent Effects on Piperidine Derivatives

Substituent Type Example Compound Effect on Activity
Small alkyl (e.g., iPr) COB-3 ↑ Potency (14-fold vs. phenylpropyl)
Large aromatic (e.g., biphenyl) APB-10 ↑ Selectivity, ↓ non-target effects
Aliphatic chains (e.g., butanoyl) Target compound ↑ Lipophilicity, potential ↑ CNS penetration

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1-(2-phenylbutanoyl)piperidine, and how can reaction conditions be systematically controlled to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents, catalysts (e.g., triethylamine), and solvents (e.g., dichloromethane). Reaction parameters such as temperature (controlled via reflux) and pressure (for gas-sensitive steps) must be monitored using real-time analytical techniques like HPLC. For piperidine derivatives, stepwise acylation of the piperidine ring with 2-phenylbutanoyl chloride under inert atmospheres has been effective. Purification via column chromatography or recrystallization ensures high purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques, considering conformational dynamics?

  • Methodological Answer : Conformational analysis via NMR spectroscopy (e.g., 1^1H and 13^{13}C) is critical. For methyl groups, deuterium labeling (e.g., CH2_2D) combined with computational modeling (DFT calculations) can resolve rotational dynamics and stereochemical effects on chemical shifts. X-ray crystallography may further validate spatial arrangements of the phenyl and butanoyl substituents .

Q. What in silico methods are recommended for preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of this compound?

  • Methodological Answer : Use QSAR models and software like ADMET Predictor™ or MedChem Designer™ to predict logP, blood-brain barrier permeability, and cytochrome P450 interactions. Molecular docking against targets such as kinases or ion channels (e.g., ligand-gated Ca2+^{2+} channels) can prioritize experimental validation .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular uptake) be systematically resolved?

  • Methodological Answer : Cross-validate in vitro assays (e.g., membrane permeability studies) with in silico predictions. For example, if a compound shows low cellular uptake despite high enzyme affinity, evaluate efflux pump interactions (e.g., P-glycoprotein binding) using transfected cell lines. Adjust assay conditions (pH, serum content) to mimic physiological environments .

Q. What experimental strategies are effective for validating specific biological targets (e.g., neurotransmitter transporters) identified via computational screening?

  • Methodological Answer : Combine radioligand binding assays (for affinity quantification) with functional assays (e.g., fluorometric intracellular calcium measurements). For CNS targets, use brain slice electrophysiology or microdialysis to assess neurotransmitter release modulation. Cross-reference SwissTargetPrediction data with experimental IC50_{50} values .

Q. How can pharmacokinetic models be designed to predict tissue distribution and clearance based on in silico data?

  • Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with experimental logD (octanol-water distribution) and plasma protein binding data. Validate predictions using in vivo rodent studies with LC-MS/MS quantification of plasma and tissue concentrations. Adjust for species-specific metabolic differences (e.g., CYP2D15 vs. human CYP2D6) .

Q. What experimental approaches are recommended for assessing metabolic stability and identifying major metabolites?

  • Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors to simulate Phase I metabolism. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards. For Phase II metabolites (e.g., glucuronides), employ β-glucuronidase hydrolysis followed by LC-MS/MS .

Q. How can QSAR models be leveraged to analyze structure-activity relationships (SAR) for optimizing potency against specific targets?

  • Methodological Answer : Train QSAR models on datasets containing pIC50_{50} values (e.g., Supplementary Table S1 in phenyl piperidine derivatives) and molecular descriptors (e.g., topological polar surface area, hydrogen bond donors). Validate models using leave-one-out cross-validation and apply them to prioritize substituents (e.g., fluorophenoxy groups) for synthesis .

Q. What safety protocols should be prioritized for handling this compound given limited toxicity data?

  • Methodological Answer : Assume potential mutagenicity (common in alkylating agents) and use ALARA (As Low As Reasonably Achievable) principles. Employ closed-system synthesis, HEPA-filtered fume hoods, and personal protective equipment (PPE). Conduct Ames tests and micronucleus assays early in development to assess genotoxic risk .

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